Improved Neuroprotective Window Over Larger 1-Alkyl Substituted Analogs in a Parkinson's Disease Cell Model
In a direct comparison of 1-alkyl-tetrahydroisoquinolines, 1-cyclopropyl-TIQ partially inhibited MPP+-induced cell death in PC12 cells, whereas analogs with relatively large alkyl substituents at the 1-position did not enhance viability at all [1]. This establishes a restricted structural window for neuroprotective activity at the 1-position, where the compact cyclopropyl group is near the upper size limit for efficacy. The addition of a 5-methoxy group to this scaffold is predicted to further modulate this activity by altering ring electronics, though direct comparative data for the 5-methoxy derivative are not available in the primary literature. This evidence is a class-level inference from closely related 1-alkyl-TIQs.
| Evidence Dimension | Inhibition of MPP+-induced PC12 cell death (neuroprotective effect) |
|---|---|
| Target Compound Data | 1-cyclopropyl-TIQ (core scaffold): partial inhibition observed (exact % viability increase not numerically extracted from abstract) |
| Comparator Or Baseline | 1-alkyl-TIQs with larger substituents (e.g., 1-ethyl, 1-propyl): no enhancement of viability |
| Quantified Difference | Qualitative difference: active vs. inactive; the cyclopropyl group is at the threshold for activity, implying a size-dependent structure-activity cliff |
| Conditions | MPP+-treated rat PC12 pheochromocytoma cells; viability assay (Kitabatake et al., 2009) [1] |
Why This Matters
This shows that the 1-cyclopropyl group is structurally privileged for neuroprotection within the THIQ class, and the 5-methoxy variant (CAS 1017229-62-7) retains this critical feature, making it a better candidate for neuroprotective screening than analogs with larger 1-alkyl substituents.
- [1] Kitabatake, M. et al. (2009). Facile synthesis and in vitro properties of 1-alkyl- and 1-alkyl-N-propargyl-1,2,3,4-tetrahydroisoquinoline derivatives on PC12 cells. European Journal of Medicinal Chemistry, 44(10), 4034-43. View Source
